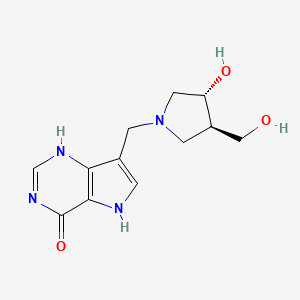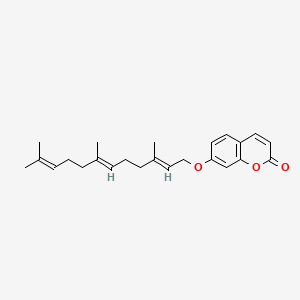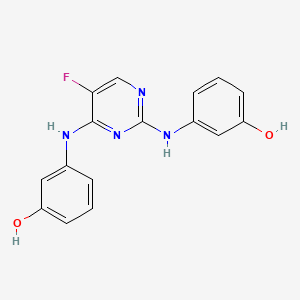
R 112(制药)
描述
科学研究应用
Treatment of Metabolic Diseases
Elafibranor is being studied for its potential in treating endocrine and metabolic diseases such as type 2 diabetes and dyslipidemia . It works by targeting the peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of metabolism .
Non-Alcoholic Steatohepatitis (NASH)
This compound is under development for the treatment of NASH, a progressive form of non-alcoholic fatty liver disease (NAFLD). Elafibranor acts as an agonist for PPAR-α and PPAR-δ, which are involved in lipid metabolism and inflammation, two key factors in the progression of NASH .
Primary Biliary Cholangitis (PBC)
Elafibranor has shown positive results in clinical trials for treating PBC, a rare liver disease characterized by inflammation and fibrosis leading to bile duct damage. It modulates bile acid toxicity and inflammation through its dual action on PPAR-α and δ .
Regulatory Approval Process
The compound has reached a stage where regulatory applications are being prepared following discussions with the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), positioning it as a potentially important new treatment option .
Pathophysiology of Cholestatic Liver Disease
Elafibranor’s activation of PPAR α,δ targets multiple cell types and biological processes involved in cholestatic liver diseases like PBC, addressing symptoms such as cholestasis, bile toxicity, inflammation, and fibrosis .
安全和危害
作用机制
Target of Action
R112, a small-molecule drug candidate developed by Rigel Pharmaceuticals, primarily targets the role of immunoglobulin E (IgE) antibodies in the pathogenesis of allergic rhinitis . The compound specifically inhibits spleen tyrosine kinase (Syk), an enzyme involved in IgE signaling in mast cells .
Mode of Action
R112 acts as an ATP-competitive and reversible inhibitor of Syk . By inhibiting Syk, R112 prevents the downstream inflammatory reactions responsible for the clinical symptoms of allergic rhinitis . This inhibition blocks multiple pathways of inflammation and relieves all symptoms of allergic rhinitis .
Biochemical Pathways
The primary biochemical pathway affected by R112 involves IgE signaling in mast cells. Under normal conditions, IgE antibodies bind to allergens, triggering a cascade of reactions that lead to the release of inflammatory mediators from mast cells. By inhibiting Syk, R112 disrupts this pathway, preventing the release of these mediators and thereby alleviating the symptoms of allergic rhinitis .
Result of Action
R112 significantly reduces all symptoms of allergic rhinitis. It inhibits degranulation induced by anti-IgE cross-linking in mast cells and basophils, blocks leukotriene C4 production, and decreases cytokine levels in cultured human mast cells . These actions result in the relief of sneezing, nasal congestion, rhinorrhea (runny nose), and itching in the eyes, ears, nose, and throat .
属性
IUPAC Name |
3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGTSHBQZEFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R 112 (pharMaceutical) | |
CAS RN |
575474-82-7 | |
| Record name | R-112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0575474827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W5AL9KHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

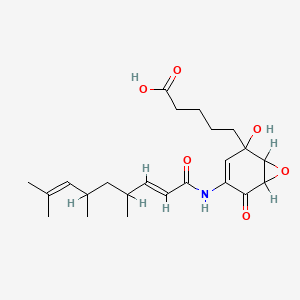
![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)
![N-[2-[(12S)-3-Methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide](/img/structure/B1683706.png)
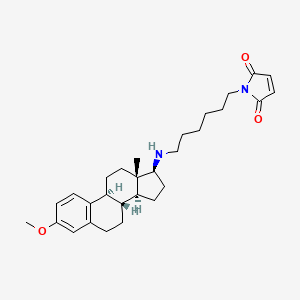
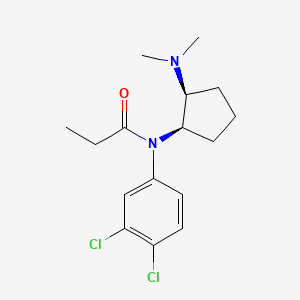
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)
